Salt-Form Solubility and Regulatory Adoption: Pralidoxime Mesylate (640 mg/mL) versus Pralidoxime Chloride (660 mg/mL) and Iodide
Pralidoxime mesylate (P2S) exhibits aqueous solubility of 640 mg/mL at 25°C, comparable to pralidoxime chloride (2-PAM Cl) at 660 mg/mL, with both substantially exceeding the solubility of the iodide salt [1]. Critically, the mesylate salt is the pharmacopoeial standard recognized in the Nordic Pharmacopoeia and is the authorized salt form in UK national emergency stockpiles under MHRA/EMA licensing (1g/5mL injection ampoules), whereas the chloride salt is the USP and FDA-approved form in the United States [2][3]. The iodide salt, despite historical use, demonstrates inferior aqueous solution stability and is no longer available as an oral formulation in the US due to poor oral absorption [4].
| Evidence Dimension | Aqueous solubility and regional regulatory adoption |
|---|---|
| Target Compound Data | Pralidoxime mesylate: 640 mg/mL at 25°C; Nordic Pharmacopoeia (P2S); UK MHRA/EMA authorized medicinal product |
| Comparator Or Baseline | Pralidoxime chloride: 660 mg/mL at 25°C; USP (2-PAM); FDA-approved. Pralidoxime iodide: inferior stability; discontinued oral formulation |
| Quantified Difference | Mesylate solubility is 97% of chloride solubility (functionally equivalent for injection formulation); mesylate is the exclusive authorized salt for UK stockpile, while chloride is exclusive for US FDA approval |
| Conditions | Aqueous solubility measured at 25°C; pharmacopoeial and regulatory status per national drug authorities |
Why This Matters
Procurement for research or stockpiling in UK/EU/Nordic regulatory contexts requires the mesylate salt specifically, while US-based studies may require chloride for FDA alignment; salt interchange without validation introduces regulatory non-compliance risk.
- [1] NMPA China. Pralidoxime Chloride Injection Product Information. (Contains comparative solubility data: 640 mg/mL at 25°C). View Source
- [2] Holcombe DG. Stability of Pralidoxime Mesylate Injections. Analytical Proceedings. 1986;23:320-321. DOI: 10.1039/AP9862300320. View Source
- [3] NHS Business Services Authority. Pralidoxime mesylate (P2S) 1g/5ml solution for injection ampoules. dm+d Browser. View Source
- [4] Muleva CT, Bharate SS. Chloride and iodide salts. Journal of Drug Delivery Science and Technology. 2023. (via ScienceDirect). View Source
